molecular formula C12H14N4O2 B2965606 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856043-80-5

3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2965606
CAS RN: 1856043-80-5
M. Wt: 246.27
InChI Key: GXFLNDNTNMPYHF-UHFFFAOYSA-N
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Description

3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as PH-797804, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the regulation of inflammation and immune responses. By inhibiting p38 MAPK, 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and physiological effects:
3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects in various preclinical models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). In addition, 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of inflammation and has shown promising results. However, there are also some limitations to the use of 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. It has been shown to have off-target effects, and its specificity for p38 MAPK inhibition may be limited in certain cell types.

Future Directions

There are several future directions for the study of 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of inflammatory bowel disease (IBD), as p38 MAPK has been shown to play a role in the pathogenesis of IBD. 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, as p38 MAPK has been implicated in the pathogenesis of these diseases. Additionally, further studies are needed to investigate the potential off-target effects of 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide and to develop more specific inhibitors of p38 MAPK.

Synthesis Methods

The synthesis of 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2,4-dimethylphenol with ethyl acetoacetate to form 2-ethyl-4-methylphenol. This intermediate is then reacted with hydrazine hydrate to form 2-ethyl-4-methylphenylhydrazine. The final step involves the reaction of 2-ethyl-4-methylphenylhydrazine with 2-bromo-4-hydroxyacetophenone to produce 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). 3-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-amino-N-(2-hydroxy-4-methylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-3-4-8(10(17)5-7)14-12(18)9-6-11(13)15-16(9)2/h3-6,17H,1-2H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLNDNTNMPYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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